

# Evybactin: A Promising Gyrase Inhibitor with Limited Cross-Resistance Against *Mycobacterium tuberculosis*

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## Compound of Interest

Compound Name: *Evybactin*

Cat. No.: B15567355

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A novel antibiotic, **Evybactin**, demonstrates potent activity against *Mycobacterium tuberculosis* by inhibiting DNA gyrase, a crucial enzyme for bacterial DNA replication. Cross-resistance studies reveal a lack of significant overlap with existing gyrase inhibitors like moxifloxacin, suggesting **Evybactin**'s potential as a valuable tool in combating drug-resistant tuberculosis.

**Evybactin**, a recently discovered natural product, targets the GyrA subunit of DNA gyrase but at a binding site distinct from that of fluoroquinolones, a major class of gyrase inhibitors.[1][2][3] This different mode of action is a key factor in its favorable cross-resistance profile. The selectivity of **Evybactin** for *M. tuberculosis* is further enhanced by its unique uptake mechanism, utilizing the bacterial transporter BacA to enter the cell.[1][4]

## Comparative Analysis of In Vitro Efficacy

To assess the potential for cross-resistance, the in vitro activity of **Evybactin** was compared with that of the fluoroquinolone moxifloxacin against wild-type *M. tuberculosis* and a panel of spontaneous resistant mutants. The minimum inhibitory concentration (MIC) for each compound was determined, with the results summarized in the table below.

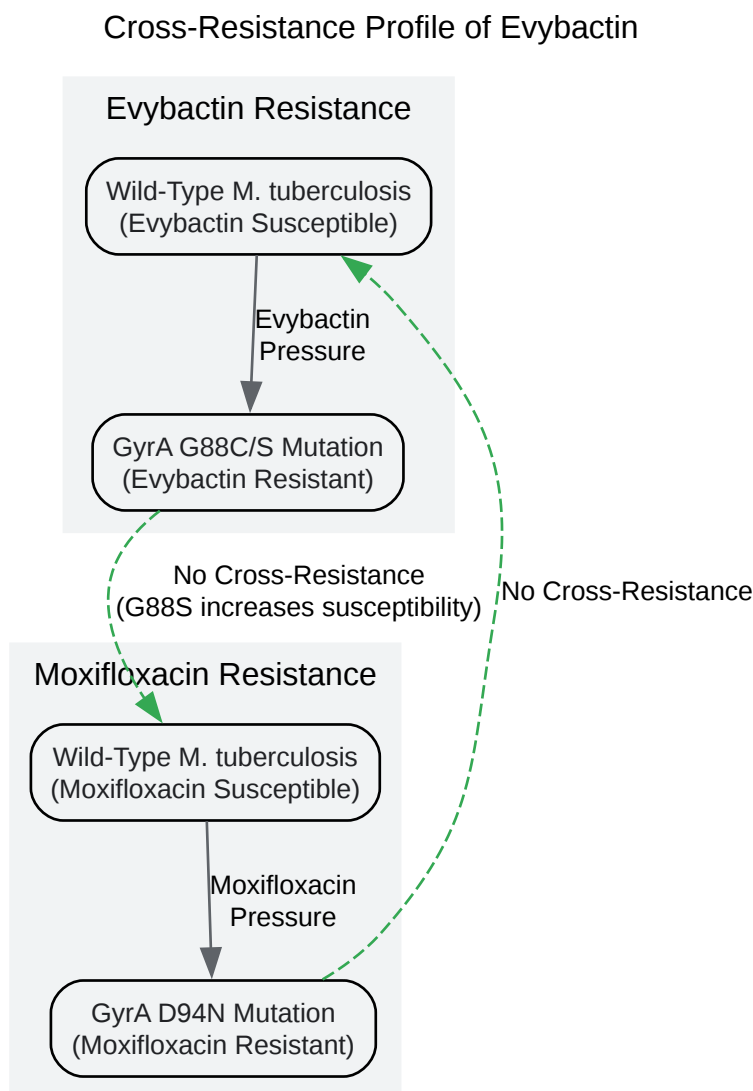
Strain	Genotype (GyrA)	Evybactin MIC (µg/mL)	Moxifloxacin MIC (µg/mL)
Wild-Type	Wild-Type	0.25	0.125
Evybactin-Resistant 1	G88C	>25	1
Evybactin-Resistant 2	G88S	>25	0.03
Moxifloxacin-Resistant	D94N	0.25	4

Data sourced from  
Imai et al., 2022.

The data clearly indicates a lack of cross-resistance between **Evybactin** and moxifloxacin. The moxifloxacin-resistant strain, harboring a D94N mutation in GyrA, remained fully susceptible to **Evybactin**. Conversely, the **Evybactin**-resistant mutants, with G88C or G88S GyrA mutations, did not exhibit significant resistance to moxifloxacin. Notably, the GyrA G88S mutation even led to hypersensitivity to moxifloxacin, with a four-fold decrease in the MIC compared to the wild-type strain.

## Visualizing Cross-Resistance Dynamics

The relationship between **Evybactin** and moxifloxacin resistance can be visualized as distinct pathways, highlighting the lack of a direct overlap.



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Figure 1. Logical flow of resistance development.

## Experimental Protocols

The following methodologies were employed in the cross-resistance studies:

### Generation of Spontaneous Resistant Mutants

- Preparation of Inoculum: *M. tuberculosis* H37Rv was cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase), 0.5% glycerol, and 0.05% Tween 80 until it reached the mid-log phase.
- Selection of Mutants: A high-density culture of *M. tuberculosis* was plated on Middlebrook 7H10 agar containing either a high concentration of **Evybactin** (25 µg/mL, 100x MIC) to select for target-based resistance, or moxifloxacin at a concentration of 4x MIC.
- Incubation and Isolation: The plates were incubated at 37°C for 3-4 weeks. Colonies that appeared on the drug-containing plates were isolated and sub-cultured in drug-free media.
- Confirmation of Resistance: The resistance of the isolated mutants was confirmed by re-testing their MICs.
- Genotypic Analysis: The *gyrA* gene from the resistant mutants was amplified by PCR and sequenced to identify mutations.

## Determination of Minimum Inhibitory Concentration (MIC)

- Method: The MICs were determined using a broth microdilution method.
- Procedure: Two-fold serial dilutions of **Evybactin** and moxifloxacin were prepared in a 96-well plate in Middlebrook 7H9 broth.
- Inoculation: Each well was inoculated with a standardized suspension of *M. tuberculosis* to a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- Incubation: The plates were incubated at 37°C for 7-14 days.
- Endpoint Determination: The MIC was defined as the lowest concentration of the drug that completely inhibited visible growth of the bacteria.

## Conclusion

The distinct binding site of **Evybactin** on DNA gyrase translates to a lack of cross-resistance with the fluoroquinolone moxifloxacin. This finding is significant for the development of new

therapeutic strategies against multidrug-resistant tuberculosis, as **Evybactin** could potentially be effective against strains that have already developed resistance to existing gyrase inhibitors. Further in vivo studies are warranted to fully evaluate the clinical potential of this promising new antibiotic.

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